N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide
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Overview
Description
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroquinoline core, which is a bicyclic structure, and is modified with acetyl and phenethyl groups, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The acetyl group is then introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine. The phenethyl group is attached via a coupling reaction, often using reagents like phenethyl bromide and a suitable base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to remove the acetyl group, reverting it to the parent tetrahydroquinoline.
Substitution Reactions: The phenethyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like phenethyl bromide and bases such as triethylamine (Et3N) are employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Modified phenethyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: The compound has potential therapeutic applications, including as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in the treatment of Alzheimer's disease, where increased acetylcholine levels can improve cognitive function.
Comparison with Similar Compounds
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide: This compound is structurally similar but has a tetrahydrofuran group instead of phenethyl.
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: This compound lacks the phenethyl group and has a different substitution pattern on the tetrahydroquinoline core.
Uniqueness: N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide stands out due to its phenethyl group, which imparts unique chemical and biological properties compared to its analogs. This modification enhances its binding affinity and specificity towards biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15(25)24-13-5-8-17-9-10-18(14-19(17)24)23-21(27)20(26)22-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFZWFOABRUYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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